molecular formula C10H8N2 B13032535 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13032535
M. Wt: 156.18 g/mol
InChI Key: LWGLPWVBRSJCMA-UHFFFAOYSA-N
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Description

5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C9H6N2.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer properties due to its ability to inhibit fibroblast growth factor receptors (FGFRs).

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethynyl-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H8N2/c1-3-8-6-9-4-5-12(2)10(9)11-7-8/h1,4-7H,2H3

InChI Key

LWGLPWVBRSJCMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C#C

Origin of Product

United States

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